![molecular formula C20H23NO4 B5546093 4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

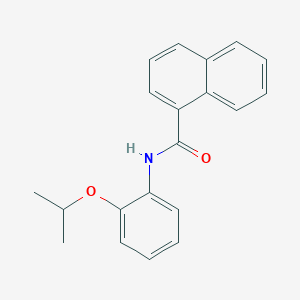

The synthesis of compounds related to 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol often involves multistep reaction sequences that might include cyclization reactions, acylation, and nucleophilic substitutions. For instance, a related synthesis approach involves the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, leading to a novel ring system through acetic anhydride reaction (Kim, D. H., Santilli, A. A., & Fieber, R. A., 1972). Another example includes the synthesis of muscarinic (M3) antagonists, showcasing the versatility of oxazepan structures in synthesizing biologically active molecules (Evans, P., Lee, A. T. L., & Thomas, E., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of similar compounds has been confirmed by single-crystal X-ray structure determination, which is crucial for understanding the compound's conformation and reactivity (Anastasiou, D. et al., 1993).

Chemical Reactions and Properties

Oxazepan compounds undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions are foundational in modifying the chemical structure for potential use in pharmaceuticals and other applications. For example, the synthesis of benzoxazepin compounds from aryl propanal and 2-(hydroxyamino)phenyl alcohol under metal-free conditions demonstrates the potential for constructing complex molecules through novel reactions (Ghosh, A. et al., 2021).

科学的研究の応用

Synthesis of Complex Heterocycles

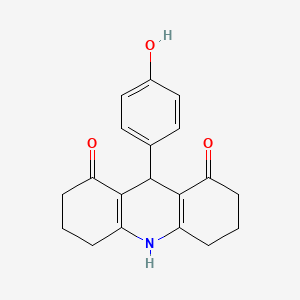

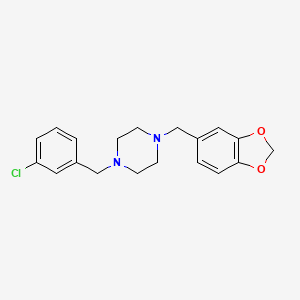

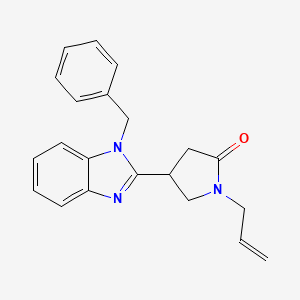

Researchers have developed methods for synthesizing complex heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,3-triazoles, and benzazepines, which are foundational structures in many pharmacologically active compounds. For example, the synthesis of dopaminergic activity-related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has shown potential in exploring central and peripheral dopamine receptors (Pfeiffer et al., 1982). Additionally, the development of benzimidazole-tethered oxazepine hybrids has been reported, indicating the potential for creating novel compounds with interesting electronic and structural properties (Almansour et al., 2016).

Pharmacological Evaluations

Significant efforts have been made in evaluating the pharmacological properties of compounds structurally related to "4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol". For instance, studies on the synthesis and pharmacological evaluation of novel oxadiazole derivatives as benzodiazepine receptor agonists have been conducted (Faizi et al., 2012). Additionally, research into ultrasound-assisted synthesis of benzoyl-oxazepine compounds has shown promising anti-tubercular activity, highlighting the potential of these compounds in therapeutic applications (Nimbalkar et al., 2018).

Material Science and Chemistry

The research also extends into material science, where compounds with oxazepine structures have been explored for their luminescent properties and potential applications in liquid crystalline materials. For example, a study on cyanopyridone-based luminescent liquid crystalline materials demonstrated the synthesis and characterization of compounds that exhibit strong absorption and emission bands, indicating their utility in photophysical applications (Ahipa & Adhikari, 2014).

特性

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-18-13-21(10-11-24-15-18)20(23)12-17-8-4-5-9-19(17)25-14-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUAGQDUJHBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CC2=CC=CC=C2OCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)